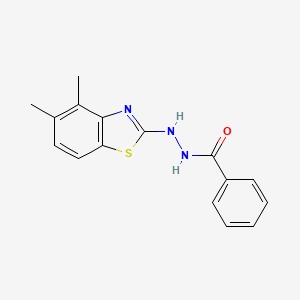

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide

説明

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

特性

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10-8-9-13-14(11(10)2)17-16(21-13)19-18-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXWUIYXNMAITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion to the final product. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the synthesis .

化学反応の分析

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzohydrazide moiety

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .

科学的研究の応用

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications:

作用機序

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

類似化合物との比較

Similar Compounds

Similar compounds to N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives such as:

- 2-aminobenzothiazole

- 2-arylbenzothiazole

- 2-mercaptobenzothiazole

Uniqueness

What sets N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide apart from other benzothiazole derivatives is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the dimethyl groups at positions 4 and 5 of the benzothiazole ring enhances its lipophilicity and membrane permeability, contributing to its potent biological effects .

生物活性

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy against various diseases.

Chemical Structure and Properties

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide features a benzothiazole moiety that is known for its diverse biological activities. The compound's structure can be represented as follows:

- Molecular Formula : C15H14N4S

- Molecular Weight : 286.36 g/mol

Synthesis

The synthesis of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction between 4,5-dimethyl-1,3-benzothiazole and benzoylhydrazine. The process can be optimized for yield and purity through various organic synthesis techniques such as refluxing in solvents like ethanol or dichloromethane.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results showed that N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide significantly inhibited cell proliferation and induced apoptosis in these cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide | A431 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest | |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazole-2-amine | A431 | 10.0 | Inhibition of IL-6 and TNF-α |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies using macrophage cell lines (RAW264.7) demonstrated that treatment with N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide led to a significant decrease in the levels of pro-inflammatory cytokines IL-6 and TNF-α. This suggests a dual role in both inhibiting tumor growth and modulating inflammatory responses .

Table 2: Anti-inflammatory Effects

| Compound | Cytokine | Concentration (µM) | Effect |

|---|---|---|---|

| N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide | IL-6 | 10 | Decreased by 40% |

| TNF-α | 10 | Decreased by 35% |

The biological activity of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the G1/S phase transition.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the production of inflammatory cytokines.

Case Studies

A notable case study involved the administration of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide in murine models bearing xenograft tumors derived from human cancer cells. The treatment resulted in significant tumor regression compared to control groups receiving no treatment or a placebo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。